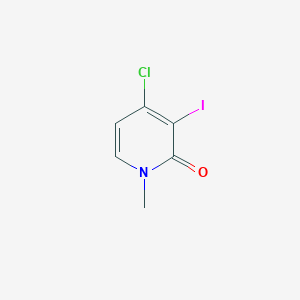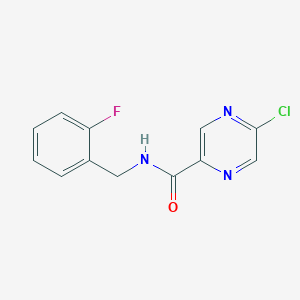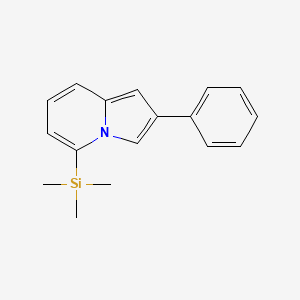
Indolizine, 2-phenyl-5-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-5-(trimethylsilyl)indolizine is a chemical compound with the molecular formula C17H19NSi It belongs to the indolizine family, which is a class of heterocyclic compounds containing a fused pyrrole and pyridine ring The presence of a phenyl group and a trimethylsilyl group in its structure makes it a unique derivative of indolizine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(trimethylsilyl)indolizine can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions. For example, an Au-catalyzed method can introduce silyl groups into the indolizine skeleton. The reaction proceeds via an alkyne-vinylidene isomerization step followed by the 1,2-migration of the silyl group, resulting in the formation of the desired indolizine derivative .
Industrial Production Methods
While specific industrial production methods for 2-Phenyl-5-(trimethylsilyl)indolizine are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-5-(trimethylsilyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indolizine core.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indolizine derivatives, while substitution reactions can produce a wide range of functionalized indolizines.
Aplicaciones Científicas De Investigación
2-Phenyl-5-(trimethylsilyl)indolizine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry research.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-5-(trimethylsilyl)indolizine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylindolizine: Lacks the trimethylsilyl group, making it less sterically hindered.
5-Trimethylsilylindolizine: Lacks the phenyl group, affecting its electronic properties.
2-Phenyl-5-(trimethylgermyl)indolizine: Contains a trimethylgermyl group instead of a trimethylsilyl group, altering its reactivity.
Uniqueness
2-Phenyl-5-(trimethylsilyl)indolizine is unique due to the presence of both a phenyl group and a trimethylsilyl group
Propiedades
Número CAS |
143850-21-9 |
|---|---|
Fórmula molecular |
C17H19NSi |
Peso molecular |
265.42 g/mol |
Nombre IUPAC |
trimethyl-(2-phenylindolizin-5-yl)silane |
InChI |
InChI=1S/C17H19NSi/c1-19(2,3)17-11-7-10-16-12-15(13-18(16)17)14-8-5-4-6-9-14/h4-13H,1-3H3 |
Clave InChI |
WPFRHEKWZITNKU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC2=CC(=CN21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



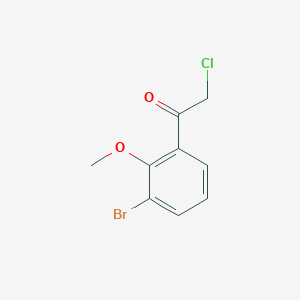



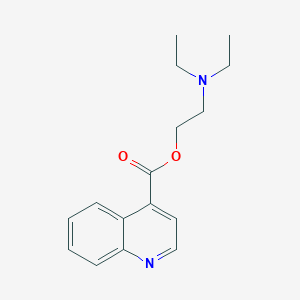


![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)

![1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one](/img/structure/B11851104.png)

